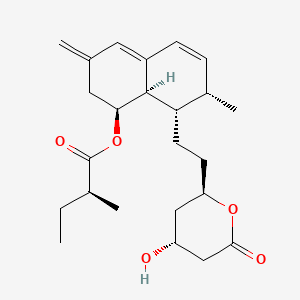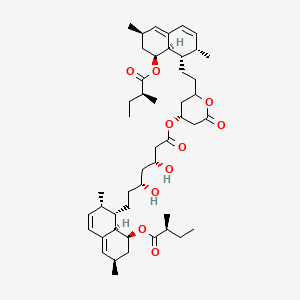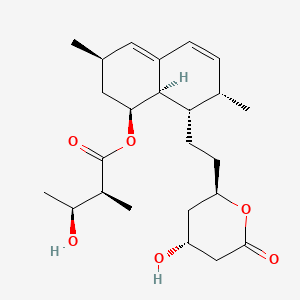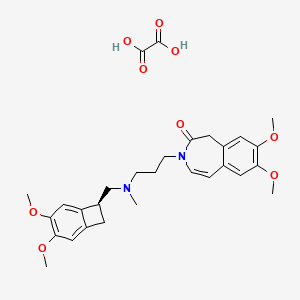![B601801 2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole CAS No. 110374-16-8](/img/structure/B601801.png)
2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole
説明
“2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole” is a pyridine compound with a molecular weight of 315.39 and a molecular formula of C16H17N3O2S . It is one of the impurities in the synthesis of Esomeprazole, an anti-ulcerative drug for the treatment of acid-related diseases .
Synthesis Analysis
The synthesis of this compound involves readily available raw materials, simple operation procedures, and relatively mild reactions .
科学的研究の応用
Pharmaceutical Impurity
“4-Desmethoxy Omeprazole” is a potential impurity found in commercial omeprazole and esomeprazole magnesium preparations . It is used in the pharmaceutical industry for quality control and drug testing .
Gastric Disease Research
This compound is relevant in the research area of gastric diseases . It is related to the study of peptic ulcers , providing valuable insights into the treatment and management of such conditions.
Inhibition of Gastric H+/K+ ATPase Pump
“4-Desmethoxy Omeprazole” is related to the inhibition of the gastric H+/K+ ATPase pump . This is the mechanism of action for omeprazole, a drug used to treat conditions caused by excess stomach acid, such as gastroesophageal reflux disease (GERD).
Cytochrome P450 Metabolism
Both enantiomers of omeprazole are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 . As an impurity of omeprazole, “4-Desmethoxy Omeprazole” can be used in studies related to these metabolic pathways.
Immunology & Inflammation Research
This compound is also relevant in the research area of immunology and inflammation . It can be used in studies investigating the immune response and inflammation processes in the body.
Infectious Disease Research
“4-Desmethoxy Omeprazole” is used in the research area of infectious diseases . It can be used in studies investigating the role of stomach acid and proton pump inhibitors in the context of bacterial infections.
作用機序
Target of Action
4-Desmethoxy Omeprazole is the active metabolite of Omeprazole . The primary target of this compound is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is located in the gastric parietal cells and is responsible for the final step in the production of gastric acid .
Mode of Action
4-Desmethoxy Omeprazole acts as a proton pump inhibitor (PPI) . It works by selectively and irreversibly inhibiting the H+/K+ ATPase enzyme system . This inhibition is competitive, meaning the compound competes with other substrates for binding to the enzyme .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, creating a less acidic environment in the stomach . The compound’s action affects the biochemical pathway of gastric acid production, specifically the final step carried out by the H+/K+ ATPase .
Pharmacokinetics
The pharmacokinetics of 4-Desmethoxy Omeprazole involves its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of Omeprazole, it is formed in the body through the metabolic activity of cytochrome P450 (CYP) isomers, specifically CYP2C19 and CYP3A4 .
Result of Action
The primary result of 4-Desmethoxy Omeprazole’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can help in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and other diseases characterized by excessive gastric acid .
Action Environment
The action of 4-Desmethoxy Omeprazole, like other drugs, can be influenced by various environmental factors. These may include the pH of the stomach, the presence of food, and the individual’s metabolic rate . .
特性
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXZYNHJPJEPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110374-16-8 | |
| Record name | H-180/29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H-180/29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)

